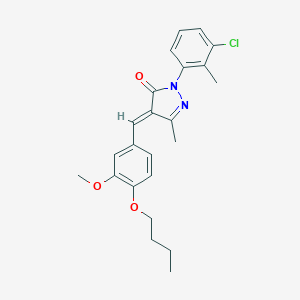![molecular formula C27H33NO5 B301966 [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID](/img/structure/B301966.png)
[9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID is a complex organic compound with a unique structure that includes an ethoxyphenyl group, multiple methyl groups, and a dioxo-octahydro-acridinyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the acridinyl core, followed by the introduction of the ethoxyphenyl group and the acetic acid moiety. Common reagents used in these reactions include ethyl acetate, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce compounds with altered functional groups. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the ethoxyphenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the identification of potential biological pathways that can be modulated by similar compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and potentially therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID include other acridinyl derivatives and compounds with similar functional groups, such as:
- (Trimethoxysilyl)benzene
- Phenyltrimethoxysilane
- Trimethoxy (2-phenylethyl)silane
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structure. This uniqueness allows it to interact with molecular targets in ways that other compounds may not, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C27H33NO5 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-[9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C27H33NO5/c1-6-33-17-9-7-16(8-10-17)23-24-18(11-26(2,3)13-20(24)29)28(15-22(31)32)19-12-27(4,5)14-21(30)25(19)23/h7-10,23H,6,11-15H2,1-5H3,(H,31,32) |
Clé InChI |
HHRRGWUFVBJXLB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B301884.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name)](/img/structure/B301900.png)
![N-(2,6-dimethylphenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301901.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301902.png)
![N-[2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301903.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-phenylthiourea](/img/structure/B301904.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301905.png)

